Bis-Sulfone-PEG8-acid
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Overview
Description
Bis-Sulfone-PEG8-acid is a polyethylene glycol (PEG) linker with a sulfone and acid end group. The sulfone group can be conjugated with thiol groups of proteins, while the terminal carboxylic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . The hydrophilic PEG chain increases the water solubility of the compound in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-Sulfone-PEG8-acid is synthesized through a series of chemical reactions involving the conjugation of sulfone and acid groups to a PEG chain. The sulfone group can be conjugated with thiol groups of proteins, and the terminal carboxylic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
Bis-Sulfone-PEG8-acid undergoes various types of chemical reactions, including:
Oxidation: The sulfone groups can participate in oxidation reactions.
Reduction: The compound can undergo reduction reactions.
Substitution: The sulfone and acid groups can be involved in substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include EDC and HATU for amide bond formation . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include stable amide bonds when reacted with primary amines .
Scientific Research Applications
Bis-Sulfone-PEG8-acid has a wide range of scientific research applications, including:
Chemistry: Used as a PEG linker in various chemical reactions and conjugations.
Biology: Conjugated with thiol groups of proteins for bioconjugation studies.
Medicine: Utilized in drug delivery systems due to its hydrophilic PEG chain.
Industry: Employed in the production of various bioconjugates and drug delivery systems.
Mechanism of Action
The mechanism of action of Bis-Sulfone-PEG8-acid involves its ability to conjugate with thiol groups of proteins and react with primary amines to form stable amide bonds . The sulfone group undergoes bis-alkylation with thiols, while the carboxylic acid group forms amide bonds with amines . This dual functionality makes it a versatile compound for various applications.
Comparison with Similar Compounds
Similar Compounds
Bis-Sulfone-PEG4-acid: Similar in structure but with a shorter PEG chain.
Bis-Sulfone-PEG-azide: Contains an azide group instead of an acid group.
Bis-Sulfone-PEG-Biotin: Conjugated with biotin for specific bioconjugation applications.
Uniqueness
Bis-Sulfone-PEG8-acid is unique due to its longer PEG chain, which increases its water solubility and versatility in various applications . Its ability to form stable amide bonds and conjugate with thiol groups makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C44H61NO16S2 |
---|---|
Molecular Weight |
924.1 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C44H61NO16S2/c1-35-3-11-40(12-4-35)62(50,51)33-39(34-63(52,53)41-13-5-36(2)6-14-41)43(48)37-7-9-38(10-8-37)44(49)45-16-18-55-20-22-57-24-26-59-28-30-61-32-31-60-29-27-58-25-23-56-21-19-54-17-15-42(46)47/h3-14,39H,15-34H2,1-2H3,(H,45,49)(H,46,47) |
InChI Key |
BAWVDSVHTRJWDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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